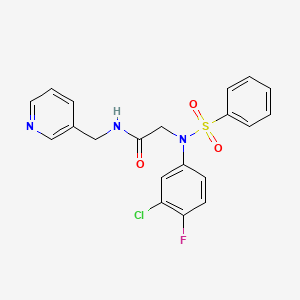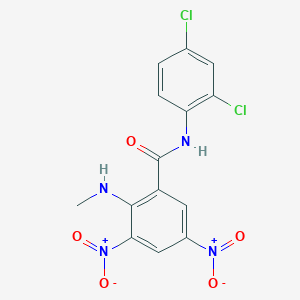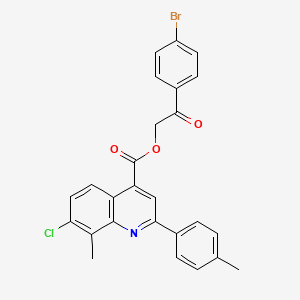![molecular formula C15H15N3O2 B12475968 [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile](/img/structure/B12475968.png)
[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile is an organic compound that belongs to the class of phenylmorpholines. These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond
Preparation Methods
The synthesis of [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile typically involves the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine in an ethanol solution. The mixture is stirred under reflux for one hour, and the resulting solution is left to crystallize in air, yielding red rod-shaped crystals . This method is commonly used in laboratory settings for the preparation of this compound.
Chemical Reactions Analysis
[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro compounds, while reduction may produce amines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential pharmacological activities, including its role as a ligand in the synthesis of Schiff base ligands . In medicine, it has been explored for its potential therapeutic properties, particularly in the development of cancer therapeutic agents . Additionally, it has industrial applications in the production of various chemical intermediates and materials .
Mechanism of Action
The mechanism of action of [2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
[2-Methoxy-4-(morpholin-4-yl)benzylidene]propanedinitrile can be compared with other phenylmorpholine compounds, such as 2-({5-Chloro-2-[(2-methoxy-4-morpholin-4-ylphenyl)amino]pyrimidin-4-yl}amino)-N-methylbenzamide . While both compounds share a similar core structure, this compound is unique due to its specific functional groups and chemical properties. This uniqueness contributes to its distinct applications and potential benefits in various fields.
Properties
Molecular Formula |
C15H15N3O2 |
|---|---|
Molecular Weight |
269.30 g/mol |
IUPAC Name |
2-[(2-methoxy-4-morpholin-4-ylphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C15H15N3O2/c1-19-15-9-14(18-4-6-20-7-5-18)3-2-13(15)8-12(10-16)11-17/h2-3,8-9H,4-7H2,1H3 |
InChI Key |
AYYOQCGQOTWYQR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)C=C(C#N)C#N |
solubility |
0.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(5-Bromo-2-methoxyphenyl)methyl]-4-cyclohexylpiperazine](/img/structure/B12475894.png)

![2-[10-(1,4-dioxan-2-yl)decyl]-1H-benzimidazole](/img/structure/B12475907.png)
![N-[4-(4-tert-butylphenoxy)phenyl]-3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzamide](/img/structure/B12475911.png)
![17-(2,4-Dimethylphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B12475919.png)

![(2E)-3-[4-(benzyloxy)-2-chloro-5-methoxyphenyl]prop-2-enoic acid](/img/structure/B12475927.png)
![2-[2-Chloro-5-(trifluoromethyl)phenyl]-5-nitroisoindole-1,3-dione](/img/structure/B12475932.png)
![N-(3-chloro-4-methylphenyl)-N-[(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)methyl]furan-2-carboxamide](/img/structure/B12475933.png)
![N-(2-chlorobenzyl)-2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12475947.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[3-(morpholin-4-yl)propyl]benzamide](/img/structure/B12475948.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)alaninamide](/img/structure/B12475954.png)
![N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}propanamide](/img/structure/B12475962.png)

